molecular formula C10H18N4 B15272679 1-(1-ethyl-1H-pyrazol-4-yl)piperidin-3-amine

1-(1-ethyl-1H-pyrazol-4-yl)piperidin-3-amine

Cat. No.: B15272679
M. Wt: 194.28 g/mol
InChI Key: LTFIWUBTAFFKOJ-UHFFFAOYSA-N
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Description

1-(1-Ethyl-1H-pyrazol-4-yl)piperidin-3-amine is a chemical compound with the molecular formula C10H18N4 It is a derivative of pyrazole and piperidine, two important heterocyclic compounds

Preparation Methods

The synthesis of 1-(1-ethyl-1H-pyrazol-4-yl)piperidin-3-amine typically involves the reaction of 1-ethyl-1H-pyrazole with piperidin-3-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(1-Ethyl-1H-pyrazol-4-yl)piperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another. .

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1-Ethyl-1H-pyrazol-4-yl)piperidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-pyrazol-4-yl)piperidin-3-amine involves its interaction with specific molecular targets in the body. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and microbial activity .

Comparison with Similar Compounds

1-(1-Ethyl-1H-pyrazol-4-yl)piperidin-3-amine can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of pyrazole and piperidine moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

1-(1-ethylpyrazol-4-yl)piperidin-3-amine

InChI

InChI=1S/C10H18N4/c1-2-14-8-10(6-12-14)13-5-3-4-9(11)7-13/h6,8-9H,2-5,7,11H2,1H3

InChI Key

LTFIWUBTAFFKOJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)N2CCCC(C2)N

Origin of Product

United States

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